An In-depth Technical Guide on the Synthesis and Characterization of Pyridazinediones-derivative-1
An In-depth Technical Guide on the Synthesis and Characterization of Pyridazinediones-derivative-1
For the purpose of this technical guide, "Pyridazinediones-derivative-1" will be represented by the well-characterized compound 6-Phenyl-4,5-dihydropyridazin-3(2H)-one, a foundational structure in a class of biologically active molecules.
The pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] These activities include cardiotonic, anti-inflammatory, analgesic, anticancer, and antihypertensive effects, making this class of compounds a significant focus for drug discovery and development.[1] This guide provides a detailed overview of the synthesis, characterization, and biological relevance of a representative pyridazinedione derivative.
Section 1: Synthesis
The synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a cyclization reaction with hydrazine (B178648).[2][3] This method is robust and widely applicable for creating various derivatives.[4]
1.1 General Reaction Scheme
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Step 1: Friedel-Crafts Acylation: Benzene (B151609) is acylated with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form β-benzoylpropionic acid.
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Step 2: Cyclization: The resulting β-benzoylpropionic acid is then cyclized by reacting it with hydrazine hydrate (B1144303) to yield the final product, 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[2]
1.2 Detailed Experimental Protocol
Materials and Equipment:
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Benzene (anhydrous)
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Succinic anhydride
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Aluminum chloride (anhydrous)
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Hydrazine hydrate (85%)
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Hydrochloric acid (concentrated)
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Sodium hydroxide (B78521)
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Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, ice bath, Buchner funnel, and filtration apparatus.
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Rotary evaporator
Protocol for Step 1: Synthesis of β-Benzoylpropionic Acid
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In a clean, dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous benzene (100 mL) and succinic anhydride (25 g, 0.25 mol).
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Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (70 g, 0.525 mol) to the stirred mixture. Caution: The reaction is exothermic and releases HCl gas.
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After the addition is complete, remove the ice bath and heat the reaction mixture under reflux for approximately 2 hours.
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Cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
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Separate the benzene layer. Extract the aqueous layer with two portions of benzene (50 mL each).
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Combine the benzene extracts and wash them with water.
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Extract the product from the benzene solution using a 10% sodium hydroxide solution.
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Acidify the alkaline extract with dilute hydrochloric acid to precipitate the β-benzoylpropionic acid.
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Filter the crude product using a Buchner funnel, wash with cold water, and dry. Recrystallize from hot water to obtain pure β-benzoylpropionic acid.
Protocol for Step 2: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
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Dissolve β-benzoylpropionic acid (17.8 g, 0.1 mol) in ethanol (150 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.
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Add hydrazine hydrate (15 mL, 85%) to the solution.[5]
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Heat the mixture under reflux for 3-4 hours.[5]
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After reflux, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
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Filter the solid product, wash it with cold water and then with a small amount of cold ethanol.
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Dry the product to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one. Further purification can be achieved by recrystallization from ethanol.
Section 2: Characterization
The identity and purity of the synthesized "Pyridazinediones-derivative-1" are confirmed using various spectroscopic and analytical techniques.[6][7][8]
2.1 Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 148-150 °C |
2.2 Spectroscopic Data
The structural confirmation is primarily achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2.1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.85 | s | 1H | -NH (amide) |
| 7.70 - 7.65 | m | 2H | Ar-H (ortho) |
| 7.45 - 7.35 | m | 3H | Ar-H (meta, para) |
| 2.85 | t, J = 8.0 Hz | 2H | -CH₂-C=N |
| 2.40 | t, J = 8.0 Hz | 2H | -CH₂-C=O |
Table 2.2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 167.5 | C=O (amide) |
| 145.0 | C=N |
| 135.2 | Ar-C (ipso) |
| 129.8 | Ar-CH (para) |
| 128.9 | Ar-CH (meta) |
| 125.6 | Ar-CH (ortho) |
| 28.7 | -CH₂-C=N |
| 22.1 | -CH₂-C=O |
Table 2.3: Mass Spectrometry Data
| Technique | Result |
| ESI-MS | [M+H]⁺ = 175.08 |
Section 3: Biological Activity and Signaling Pathways
Pyridazinone derivatives are known to exhibit a wide range of biological activities, with anti-inflammatory and cardiotonic effects being prominent.[1][9] Many pyridazinone-based compounds function as selective inhibitors of enzymes like phosphodiesterase-4 (PDE-4) or cyclooxygenase-2 (COX-2).[1][10]
3.1 Mechanism of Action: COX-2 Inhibition
Several pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.[10] COX-2 is an enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, these compounds can exert potent anti-inflammatory effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9]
Below is a diagram illustrating the inflammatory signaling pathway and the point of intervention for a COX-2 inhibiting pyridazinedione derivative.
References
- 1. sarpublication.com [sarpublication.com]
- 2. ijrpc.com [ijrpc.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 6. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of some new pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
